molecular formula C8H11N3O3 B2721950 2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid CAS No. 1781992-02-6

2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid

Cat. No.: B2721950
CAS No.: 1781992-02-6
M. Wt: 197.194
InChI Key: DJJSRRNSBRNFPH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group at the 2-position, a methoxy group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-5-methoxypyrimidine with dimethylamine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

Major Products Formed

    Oxidation: Formation of 2-(Dimethylamino)-5-hydroxypyrimidine-4-carboxylic acid.

    Reduction: Formation of 2-(Dimethylamino)-5-methoxypyrimidine-4-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, while the carboxylic acid group can form ionic bonds with metal ions or other charged species. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)-5-hydroxypyrimidine-4-carboxylic acid
  • 2-(Dimethylamino)-5-methoxypyrimidine-4-methanol
  • 2-(Dimethylamino)-5-methoxypyrimidine-4-thiol

Uniqueness

2-(Dimethylamino)-5-methoxypyrimidine-4-carboxylic acid is unique due to the presence of both a dimethylamino group and a carboxylic acid group on the pyrimidine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(dimethylamino)-5-methoxypyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-11(2)8-9-4-5(14-3)6(10-8)7(12)13/h4H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJJSRRNSBRNFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C(=N1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781992-02-6
Record name 2-(dimethylamino)-5-methoxypyrimidine-4-carboxylic acid
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